Methyl 4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylate

Regioisomerism Triazole tautomerism Click chemistry

Fragment-based drug discovery demands regioisomerically pure building blocks to ensure reproducible SAR. This compound delivers the defined 1H-1,2,3-triazole regioisomer with an unsubstituted pyrrolidine NH and hydrolyzable methyl ester-critical for correct hydrogen-bonding geometry, metal-chelation behavior, and trans-amide bond mimicry. • ≥95% purity minimizes false positives in fragment screens (MW 196.21, LogP -0.65, TPSA 69.04 Ų-within standard fragment library criteria: MW < 250, LogP < 3, TPSA < 100 Ų) • Free pyrrolidine NH enables rapid derivatization into lead-like molecules; methyl ester permits hydrolysis to free acid or amidation for chiral auxiliary installation • Supplied with documented lot-specific quality data; air transport permitted under normal conditions

Molecular Formula C8H12N4O2
Molecular Weight 196.21 g/mol
Cat. No. B13252323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylate
Molecular FormulaC8H12N4O2
Molecular Weight196.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC(CN1)N2C=CN=N2
InChIInChI=1S/C8H12N4O2/c1-14-8(13)7-4-6(5-9-7)12-3-2-10-11-12/h2-3,6-7,9H,4-5H2,1H3
InChIKeyZFRMCIXNEAUCKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview of Methyl 4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylate


Methyl 4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylate (CAS 1706428-39-8) is a heterocyclic small-molecule building block composed of a pyrrolidine-2-carboxylate core N-substituted at the 4-position with a 1H-1,2,3-triazole ring and protected as a methyl ester . With a molecular formula of C₈H₁₂N₄O₂ and a molecular weight of 196.21 g·mol⁻¹, it is supplied at ≥95% purity and is utilized as a conformationally constrained, triazole-functionalized proline surrogate in fragment-based drug discovery and modular synthesis [1]. The compound's rigid framework, defined hydrogen-bond donor/acceptor profile (HBD = 1, HBA = 6), and low calculated logP (−0.65) position it as a compact polar scaffold amenable to further diversification via the free pyrrolidine NH and the hydrolyzable methyl ester .

Regioisomer 1H-triazole for amide bioisostere geometry
Scaffold Conformationally constrained proline surrogate
Handle Methyl ester for late-stage diversification
Polarity Low lipophilicity, high H-bond capacity scaffold

Specificity of Methyl 4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylate Over Generic Pyrrolidine-Triazoles


Pyrrolidine-triazole hybrids are a broad structural class employed across diverse target families—CCR1 antagonists, mGluR5 modulators, DGAT1 inhibitors, and organocatalysts—yet even subtle changes in the triazole regioisomerism (1H- vs. 2H-1,2,3-triazole) or the pyrrolidine substitution pattern yield striking differences in biological activity, enantioselectivity, and physicochemical properties [1]. Methyl 4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylate is specifically the 1H-1,2,3-triazole regioisomer with an unsubstituted pyrrolidine NH and a methyl ester at the 2-position; replacing it with the 2H-isomer (CAS 1706418-99-6), a 1,2,4-triazole congener, or a differently esterified analog will alter hydrogen-bonding geometry, metal-chelating behavior, and logP, all of which directly impact binding affinity and lead optimization trajectories [2]. The quantitative evidence below demonstrates why this specific compound—not a generic in-class substitute—must be the starting point for reproducible structure-activity relationships.

Tautomer 2H-regioisomer may shift dipole and disrupt amide bioisostere geometry, altering binding recognition.
Triazole type 1,2,4-triazole or thioether analogs can increase lipophilicity and modify hydrogen-bonding patterns, potentially affecting fragment-screening profiles.
Ester Differently esterified derivatives may alter solubility and hydrolysis kinetics, limiting direct substitution in SAR workflows.

Quantitative Differentiation of Methyl 4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylate from Close Analogs


Distinct Properties of 1H-Triazole vs. 2H-Tautomer

The compound bears a 1H-1,2,3-triazol-1-yl substituent, locking the triazole in the 1H-tautomeric form via covalent N-1 attachment to the pyrrolidine scaffold. By contrast, the available 2H-regioisomer (methyl 4-(2H-1,2,3-triazol-2-yl)pyrrolidine-2-carboxylate, CAS 1706418-99-6) possesses fundamentally different dipole moment, hydrogen-bonding capacity, and metal-coordination geometry. In the unsubstituted parent system, 2H-1,2,3-triazole is thermodynamically more stable by 3.5–4.5 kcal·mol⁻¹ in the gas phase, while 1H-1,2,3-triazole is preferentially stabilized in polar solvents due to its larger dipole moment (μₐ = 4.1 D vs. μ_b = 0.52 D for the 2H-tautomer) [1]. For drug design, the 1H-triazole ring is the prevalent pharmacophore in biologically active 1,2,3-triazoles and serves as a recognized amide bond bioisostere, whereas the 2H-isomer deviates from the trans-amide geometry required for canonical peptide-bond mimicry [2].

1H- vs 2H-tautomer
Head-to-head
Δ dipole moment ≈ 3.6 D; gas-phase stability favors 2H by 3.5–4.5 kcal/mol, reversed in polar media.
1H-regioisomer mandatory for amide bioisosterism in polar biological environments.
Based on parent 1,2,3-triazole spectroscopic data.
Regioisomerism Triazole tautomerism Click chemistry

Physicochemical Comparison with 1,2,4-Triazole Thioether Analogs

The target compound exhibits a calculated partition coefficient (LogP) of −0.6459 and a topological polar surface area (TPSA) of 69.04 Ų, as reported on the supplier analytical datasheet . These values place it in a more hydrophilic, high-polarity space compared to the 1,2,4-triazole thioether analog methyl 4-((4-methyl-4H-1,2,4-triazol-3-yl)thio)pyrrolidine-2-carboxylate (CAS 1706428-16-1), which adds a sulfur linker and a methyl group, increasing both LogP and molecular weight [1]. The lower LogP of the 1H-1,2,3-triazole compound translates into higher aqueous solubility and reduced non-specific protein binding, which are critical parameters for fragment-based screening where ligand efficiency indices depend directly on lipophilicity [2].

LogP & TPSA vs thioether analog
Class-level
Target: calculated LogP −0.65, TPSA 69.04 Ų; thioether analog expected higher LogP due to added S and CH₃.
Meets fragment-library criteria (LogP
Exact comparator LogP not publicly reported; qualitative inference from structure.
CuAAC vs multi-step routes
Head-to-head
Click chemistry on analogous pyrrolidine-triazoles: 89–95% isolated yield. Multi-step 1,2,4-triazole routes: variable, generally lower overall yield.
1H-triazole isomer supports efficient modular diversification not available for other regioisomers.
CuSO₄·5H₂O, sodium ascorbate, rt, aq./org. mixture.
Purity specification
Data to verify
Target ≥95% (supplier documented); 2H-isomer and thioether analog lack publicly stated purity from named suppliers.
Documented purity may reduce false-positive risk in fragment screens and save in-house re-purification.
Batch-specific COA review advised; purity may vary.
Lipophilicity Polar surface area Drug-likeness

CuAAC Click Chemistry vs. Multi-Step Routes

The 1,4-disubstituted 1,2,3-triazole linkage in this compound is accessible via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a high-yielding, regioselective transformation that has been demonstrated on analogous pyrrolidine-triazole scaffolds with yields of 89–95% [1]. In contrast, constructing the 1,2,4-triazole or thioether-linked analogs typically requires linear multi-step sequences with lower overall efficiency. For instance, the synthesis of polysubstituted pyrrolidine-1,2,3-triazole hybrids via click chemistry was reported to proceed in 89–95% isolated yield, whereas the analogous 1,2,4-triazole thioether systems require nucleophilic substitution steps that are less regioselective and more sensitive to steric hindrance [2]. The methyl ester group additionally provides a convenient handle for late-stage hydrolysis to the free carboxylic acid, which can be further amidated or coupled, making this compound a versatile intermediate for library synthesis [3].

CuAAC vs multi-step routes
Head-to-head
Click chemistry on analogous pyrrolidine-triazoles: 89–95% isolated yield. Multi-step 1,2,4-triazole routes: variable, generally lower overall yield.
1H-triazole isomer supports efficient modular diversification not available for other regioisomers.
CuSO₄·5H₂O, sodium ascorbate, rt, aq./org. mixture.
Click chemistry CuAAC Modular synthesis

Purity Specification and Quality Assurance

The compound is commercially supplied at ≥95% purity with a specification that includes MDL number, molecular formula confirmation (C₈H₁₂N₄O₂), and molecular weight (196.21 g·mol⁻¹) . This is in contrast to the 2H-isomer (CAS 1706418-99-6) and the 1,2,4-triazole thioether analog (CAS 1706428-16-1), for which purity specifications are not consistently reported across suppliers, complicating direct procurement for reproducible research . In fragment-based screening, impurity profiles above 5% can generate false-positive hits, making the documented purity of the 1H-triazole compound a meaningful differentiator for assay-ready procurement .

Purity specification
Data to verify
Target ≥95% (supplier documented); 2H-isomer and thioether analog lack publicly stated purity from named suppliers.
Documented purity may reduce false-positive risk in fragment screens and save in-house re-purification.
Batch-specific COA review advised; purity may vary.
Purity specification Quality control Reproducibility

Recommended Applications of Methyl 4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylate


Fragment-Based Lead Discovery with Amide Bioisostere

With MW = 196.21, LogP = −0.65, and TPSA = 69.04 Ų, this compound fits within standard fragment library criteria (MW < 250, LogP < 3, TPSA < 100 Ų). Its 1H-1,2,3-triazole ring serves as a metabolically stable amide bond surrogate, and the free pyrrolidine NH enables rapid derivatization into lead-like molecules. The documented ≥95% purity ensures that fragment screens are not confounded by impurity-driven false positives [1].

Modular Synthesis of Organocatalysts via Click Chemistry

The 1H-1,2,3-triazole moiety is a proven structural element in pyrrolidine-triazole organocatalysts that achieve up to 99% yield and high enantioselectivity in asymmetric Michael additions [1]. The methyl ester enables further functionalization—hydrolysis to the acid for immobilization on solid supports, or amidation to install chiral auxiliaries—while the triazole N-2 and N-3 atoms can participate in hydrogen-bonding or metal-coordination interactions essential for catalytic activity [2].

SAR Studies on Pyrrolidine-Containing GPCR Ligands

The compound's core scaffold—pyrrolidine-2-carboxylate with a 4-triazole substituent—is directly related to pharmacophores explored in CCR1 antagonist programs, where a triazole-substituted pyrrolidine lead demonstrated acceptable rat pharmacokinetics and microsomal stability [1]. Using the 1H-triazole regioisomer ensures the correct hydrogen-bonding geometry and dipole alignment observed in active CCR1 ligands, whereas the 2H-isomer or 1,2,4-triazole analogs would deviate from the validated pharmacophore model [2].

Crystallography and Biophysical Studies with Defined Ligand Geometry

Single-crystal X-ray diffraction studies on 1,2,3-triazole-pyrrolidine hybrids have confirmed the stereochemistry and solid-state conformation of the 1,4-disubstituted triazole linkage [1]. The 1H-triazole form adopts a geometry that mimics trans-amide bonds, making it suitable for soaking or co-crystallization experiments targeting proteases, kinases, or protein-protein interfaces where amide bond recognition is critical. The methyl ester can be removed post-crystallization to generate the free acid for improved solubility or salt-bridge formation [2].

Application
Selection Property
Validation Focus
Fragment-based lead discovery
1H-triazole amide bioisostere
Fragment library criteria (MW, LogP, TPSA) and purity
Asymmetric organocatalysis
Click chemistry compatibility
Enantioselectivity and catalyst recyclability
GPCR ligand SAR studies
CCR1 pharmacophore alignment
Regioisomer-dependent binding geometry
Structural biology / crystallography
Defined trans-amide geometry
Stereochemical confirmation and co-crystallization
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